N-[4-(dibenzylsulfamoyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H22N2O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(dibenzylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-18(25)23-21-12-14-22(15-13-21)28(26,27)24(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChI Key |
AAUXPNLNHRPZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 4 Dibenzylsulfamoyl Phenyl Acetamide
Retrosynthetic Analysis and Key Disconnections for N-[4-(dibenzylsulfamoyl)phenyl]acetamide
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the primary disconnections are centered around the formation of the sulfonamide and amide bonds.
The most logical retrosynthetic disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide moiety. This leads to two key precursors: 4-acetamidobenzenesulfonyl chloride and dibenzylamine (B1670424). This disconnection is strategically sound as the formation of sulfonamides from sulfonyl chlorides and amines is a well-established and reliable reaction.
An alternative disconnection can be envisioned at the amide bond (C-N), which would yield 4-(dibenzylsulfamoyl)aniline and an acetylating agent such as acetic anhydride or acetyl chloride. This pathway, while chemically plausible, is generally less favored as the synthesis of the 4-(dibenzylsulfamoyl)aniline precursor can be more complex than the primary route.
Key Precursors Identified Through Retrosynthesis:
| Precursor Name | Chemical Structure |
| 4-Acetamidobenzenesulfonyl chloride | CH₃CONHC₆H₄SO₂Cl |
| Dibenzylamine | (C₆H₅CH₂)₂NH |
| 4-(Dibenzylsulfamoyl)aniline | (C₆H₅CH₂)₂NSO₂C₆H₄NH₂ |
| Acetic Anhydride | (CH₃CO)₂O |
Classical and Established Synthetic Routes to this compound
The classical synthesis of this compound predominantly follows the pathway identified through the primary retrosynthetic disconnection.
Sulfonylation and Amidation Reactions in Target Compound Synthesis
The cornerstone of the classical synthesis is the reaction between 4-acetamidobenzenesulfonyl chloride and a secondary amine. A general and effective method for the synthesis of sulfonamides involves the dropwise addition of a solution of 4-acetamidobenzenesulfonyl chloride in a suitable solvent, such as dichloromethane, to a stirred mixture of the amine and a base, like sodium carbonate, also in dichloromethane. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) until completion. An aqueous workup is then performed to isolate the product. nih.gov
Specifically for the synthesis of this compound, 4-acetamidobenzenesulfonyl chloride would be reacted with dibenzylamine in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is also a commonly used base and solvent for such reactions.
The alternative, though less common, route involves the amidation of 4-(dibenzylsulfamoyl)aniline. This would typically be achieved by reacting the aniline derivative with acetic anhydride. This reaction is a standard method for the formation of acetanilides. chegg.comuva.es
Precursor Reactivity and Selectivity Considerations
The synthesis of the key precursor, 4-acetamidobenzenesulfonyl chloride, starts from acetanilide. Acetanilide is used instead of aniline because the amino group in aniline is highly reactive and can lead to undesired side reactions and meta-directing products upon protonation by the strong acid used in the next step. The acetyl group protects the amine functionality and acts as a para-directing group during the subsequent chlorosulfonation reaction. princeton.edu The chlorosulfonation of acetanilide is an electrophilic aromatic substitution reaction where chlorosulfonic acid is used to introduce the sulfonyl chloride group onto the benzene (B151609) ring, predominantly at the para position. nih.govlivejournal.com
Dibenzylamine, the other key precursor, can be synthesized through various methods, including the reaction of benzyl (B1604629) chloride with ammonia or the reductive amination of benzaldehyde with ammonia. researchgate.netnih.gov
Modern Catalytic Approaches in this compound Synthesis
While classical methods are robust, modern organic synthesis often seeks more efficient and milder reaction conditions through the use of catalysts.
Transition Metal-Mediated Coupling Reactions for Sulfonamide Formation
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N and S-N bonds. Palladium and copper catalysts are particularly prominent in the synthesis of sulfonamides. nih.govnih.gov These methods often allow for the coupling of aryl halides or boronic acids with sulfonamides or their precursors under milder conditions than traditional methods.
For the synthesis of N,N-disubstituted sulfonamides like this compound, palladium-catalyzed reactions of aryl halides with secondary amines are a potential modern approach. While direct application to this specific molecule is not widely reported, the general methodology is well-established for a broad range of substrates. Similarly, copper-catalyzed Ullmann-type couplings can be employed for the N-arylation of sulfonamides. nih.gov
Examples of Modern Catalytic Systems for Sulfonamide Synthesis:
| Catalyst System | Reactants | Reaction Type |
| Palladium complexes | Aryl halides, Amines | Cross-coupling |
| Copper salts/complexes | Aryl halides/boronic acids, Sulfonamides | Cross-coupling |
| Rhodium catalysts | Alkenes/Alkynes, Sulfonamides | Hydroamination |
Stereoselective and Enantioselective Synthesis Strategies for Derivatives (if applicable to chiral variations)
The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not a primary concern for its preparation. However, should chiral derivatives be desired, for instance, by introducing chirality in the benzyl groups or by substitution on the acetamide (B32628) moiety, modern catalytic methods could offer pathways to achieve enantioselectivity. For example, rhodium-catalyzed asymmetric hydroamination could be a potential strategy for the synthesis of chiral amine precursors. Asymmetric metal-catalyzed cross-coupling reactions could also be employed to construct chiral sulfonamide derivatives.
Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis
The synthesis of sulfonamides, including this compound, has traditionally involved methods that utilize hazardous reagents and volatile organic solvents, leading to significant environmental concerns. Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of producing this compound, this involves developing methodologies that are more sustainable, efficient, and environmentally benign. Key areas of focus include the use of greener solvents, improving atom economy, and employing process intensification strategies.
Solvent-Free and Aqueous Medium Syntheses of Sulfonamides
The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional methods for sulfonamide synthesis often rely on toxic and volatile organic solvents like dichloromethane. researchgate.net Green chemistry promotes the use of alternative, safer solvents, with water being an ideal choice, or eliminating the need for a solvent altogether.
Aqueous Medium Syntheses:
Water is an abundant, non-toxic, and non-flammable solvent, making it a highly attractive medium for green synthesis. Several methodologies have been developed for synthesizing sulfonamides in aqueous media.
Iodine-Mediated Synthesis: An efficient approach involves the iodine-mediated reaction of sodium sulfinates with amines in water at room temperature. rsc.orgrsc.org This method is convenient, environmentally friendly, and simplifies product purification. rsc.orgrsc.orgresearchgate.net The reaction proceeds by the initial formation of a sulfonyl iodide intermediate, which then reacts with an amine to yield the desired sulfonamide. rsc.org
Oxidative Chlorination in Water: A general and mild method uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols into sulfonyl chlorides in situ. These intermediates then react with various amines to produce sulfonamides in good to excellent yields in sustainable solvents, including water. rsc.orgresearchgate.net This process features simple conditions and a solvent-free workup that often involves only filtration. rsc.orgresearchgate.net
Synthesis from Nitroarenes and Sodium Sulfinates: Another strategy involves the reaction of nitroarenes with sodium sulfinates in water. This method takes advantage of the good solubility of the reagents in water, while the resulting sulfonamide products are often poorly soluble, allowing for easy isolation by simple filtration. researchgate.net
These aqueous methods provide a greener alternative to conventional syntheses, avoiding the use of hazardous organic solvents and often leading to simpler workup procedures.
Solvent-Free Syntheses:
Eliminating the solvent entirely represents a significant step towards a more sustainable chemical process. Solvent-free, or solid-state, reactions can lead to higher efficiency, reduced waste, and easier product isolation.
Microwave-Assisted Solid-Support Catalysis: The synthesis of sulfonamides can be efficiently carried out under solvent-free conditions using solid supports as catalysts, assisted by microwave irradiation. scielo.br Materials such as florisil and montmorillonite KSF and K10 have demonstrated catalytic activity, leading to increased yields and significantly reduced reaction times compared to conventional procedures. scielo.br These catalysts are inexpensive and easily separated from the reaction mixture. scielo.br
Reaction of N-Silylamines: A convenient solvent-free procedure for sulfonamide synthesis involves the reaction of N-silylamines with sulfonyl chlorides. nih.gov This method is efficient for preparing a wide range of sulfonamides, and the byproduct, trimethylsilyl chloride, can be recovered. nih.gov
The following table summarizes various green methodologies for sulfonamide synthesis applicable to this compound.
| Methodology | Reactants | Catalyst/Mediator | Solvent | Conditions | Advantages |
| Iodine-Mediated Coupling | Sodium Sulfinates, Amines | I₂ | Water | Room Temperature | Environmentally friendly, easy purification. rsc.orgrsc.org |
| Oxidative Chlorination | Thiols, Amines | NaDCC·2H₂O | Water, EtOH, Glycerol | Mild | General, good yields, simple filtration workup. rsc.orgresearchgate.net |
| Solid-Support Catalysis | Amines, Sulfonyl Chlorides | Florisil, Montmorillonite KSF/K10 | Solvent-Free | Microwave Irradiation | Increased yields, reduced reaction times, reusable catalysts. scielo.br |
| N-Silylamine Reaction | N-Silylamines, Sulfonyl Chlorides | None | Solvent-Free or Acetonitrile | Reflux | High yields, byproduct recovery possible. nih.gov |
Atom Economy and Process Intensification in Sulfonamide Synthesis
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Reactions with high atom economy are inherently "greener" as they generate less waste. chegg.com
Traditional sulfonamide synthesis via sulfonyl chlorides, which are often prepared under harsh chlorosulfonation conditions, can have poor atom economy. acs.org Modern methods seek to improve this by using alternative sulfur sources and more direct coupling strategies.
Direct Coupling Methods: Electrochemical synthesis enables the direct oxidative coupling of readily available thiols and amines to form sulfonamides. nih.govacs.orgtue.nl This method is driven by electricity, does not require sacrificial chemical oxidants, and produces hydrogen as the only benign byproduct, thus exhibiting excellent atom economy. nih.govacs.org
Process Intensification:
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key strategy in this area is the shift from traditional batch reactors to continuous flow systems. cetjournal.it
Continuous Flow Synthesis: Flow reactors offer significant advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes. cetjournal.itrsc.org An electrochemical synthesis of sulfonamides from thiols and amines has been demonstrated in a continuous flow microreactor, achieving a complete reaction in just five minutes. nih.govtue.nl This represents a dramatic intensification compared to batch methods. tue.nl
Scalable Meso-Reactors: The use of meso-reactor apparatuses in a flow setup allows for the efficient, safe, and easily scalable preparation of sulfonamide libraries. nih.gov This approach facilitates waste minimization and allows for product isolation through simple extraction and precipitation, often yielding pure compounds without the need for further purification. nih.gov
The table below contrasts batch and continuous flow processes for sulfonamide synthesis.
| Feature | Batch Process | Continuous Flow Process |
| Reactor Type | Large stirred tank | Microreactor, Tubular Reactor, Meso-reactor cetjournal.itnih.gov |
| Reaction Volume | Large | Small (intensified) cetjournal.it |
| Heat & Mass Transfer | Often limited | Highly efficient rsc.org |
| Safety | Higher risk due to large volumes of reagents | Inherently safer cetjournal.it |
| Control | Less precise control over temperature and mixing | Precise control over reaction parameters |
| Scalability | Difficult, often requires process redesign | Easily scalable by running longer or in parallel |
| Example | Traditional synthesis in a round-bottom flask | Electrochemical synthesis in a 700 μL flow cell (5 min residence time) nih.gov |
By embracing these green principles, the synthesis of this compound and other valuable sulfonamides can be transformed into a more sustainable and efficient endeavor.
Chemical Reactivity and Transformation Studies of N 4 Dibenzylsulfamoyl Phenyl Acetamide
Reactivity and Derivatization of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) is a common functional group in organic chemistry and its reactivity in N-[4-(dibenzylsulfamoyl)phenyl]acetamide is characteristic of N-aryl amides.
Hydrolysis and Amidation Reactions
The amide bond in the acetamide moiety of this compound can be cleaved through hydrolysis under both acidic and alkaline conditions. libretexts.orglibretexts.org
Acidic Hydrolysis : When heated with a dilute acid, such as hydrochloric acid, the acetamide group undergoes hydrolysis to yield 4-(dibenzylsulfamoyl)aniline and acetic acid. libretexts.orgyoutube.com The reaction proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.
Alkaline Hydrolysis : In the presence of a base like sodium hydroxide, heating this compound will produce 4-(dibenzylsulfamoyl)aniline and a salt of acetic acid, such as sodium acetate. libretexts.orglibretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com The rate of alkaline hydrolysis can be influenced by steric and electronic factors of the substituents. arkat-usa.orgresearchgate.net
Amidation reactions, which involve the formation of an amide bond, are also a key transformation. While the direct reaction of a carboxylic acid with the corresponding aniline is generally inefficient, the use of acyl chlorides or anhydrides provides a viable route to synthesize this compound and its derivatives. libretexts.orglibretexts.org
Table 1: Hydrolysis Conditions for the Acetamide Moiety
| Condition | Reagents | Products |
| Acidic Hydrolysis | Dilute HCl, Heat | 4-(dibenzylsulfamoyl)aniline, Acetic Acid |
| Alkaline Hydrolysis | Dilute NaOH, Heat | 4-(dibenzylsulfamoyl)aniline, Sodium Acetate |
N-Substitution and Functionalization
The nitrogen atom of the acetamide group can undergo substitution reactions, leading to the formation of N-substituted derivatives. nih.govnih.govnih.gov These reactions are valuable for introducing a wide range of functional groups.
N-Alkylation : The N-H bond of the acetamide can be substituted with an alkyl group. researchgate.net This can be achieved through various methods, including the use of alkyl halides in the presence of a base. researchgate.net The N-alkylation of amides with alcohols is another attractive method, often catalyzed by transition metal complexes. researchgate.netorganic-chemistry.org
N-Arylation : The introduction of an aryl group at the nitrogen atom can be accomplished through copper-catalyzed N-arylation reactions with arylboronic acids or iodoarenes. researchgate.netbsu.byorganic-chemistry.org These methods offer a versatile approach to synthesizing N-aryl acetamide derivatives.
These N-substitution reactions provide a powerful tool for modifying the properties of this compound and for the synthesis of new compounds with potential applications in medicinal chemistry. nih.gov
Reactivity and Transformations of the Sulfamoyl Group
The dibenzylsulfamoyl group [-SO₂N(CH₂Ph)₂] is a key structural feature of the molecule, and its reactivity is centered around the sulfur atom and the nitrogen-sulfur bond. Sulfonamides are generally stable functional groups. dermnetnz.orgnih.govchemrxiv.orgnih.govdroracle.aiclevelandclinic.org
Nucleophilic and Electrophilic Reactions at Sulfur
The sulfur atom in the sulfamoyl group is electrophilic due to the presence of two electron-withdrawing oxygen atoms. This makes it susceptible to attack by nucleophiles. iupac.org
Nucleophilic Attack : Strong nucleophiles can attack the sulfur atom, leading to the displacement of the dibenzylamino group. nih.gov The reactivity of the sulfonyl group can be influenced by the reaction conditions. researchgate.net
Electrophilic Reactions : While the sulfur atom is electron-deficient, reactions with electrophiles are less common. However, certain sulfonamides can act as sources of electrophilic species under specific conditions. tcichemicals.com
The reactivity of the sulfonyl group allows for its transformation into other sulfur-containing functional groups. nih.gov
Electrophilic Aromatic Substitution and Functionalization of the Phenyl Ring
The phenyl ring in this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction for the functionalization of aromatic compounds. uomustansiriyah.edu.iqwikipedia.org The position of substitution is directed by the existing substituents: the acetamido group (-NHCOCH₃) and the dibenzylsulfamoyl group [-SO₂N(CH₂Ph)₂].
The acetamido group is an activating, ortho-, para-directing group. libretexts.org This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orgmsu.edu
The sulfamoyl group, like other sulfonamide and sulfonyl groups, is generally considered a deactivating, meta-directing group. libretexts.orglibretexts.org This is due to the strong electron-withdrawing inductive effect of the sulfonyl group.
Given the opposing directing effects of the two substituents, the outcome of an electrophilic aromatic substitution reaction on this compound will depend on the reaction conditions and the nature of the electrophile. The activating effect of the acetamido group is generally stronger than the deactivating effect of the sulfamoyl group, suggesting that substitution will likely occur at the positions ortho to the acetamido group (and meta to the sulfamoyl group).
Common electrophilic aromatic substitution reactions include:
Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.
Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation : Introduction of an alkyl (-R) or acyl (-COR) group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. uomustansiriyah.edu.iq
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| Acetamido (-NHCOCH₃) | Activating | Ortho, Para |
| Sulfamoyl (-SO₂N(CH₂Ph)₂) | Deactivating | Meta |
Extensive Research Yields No Data on this compound in Multi-Component or Complex Transformation Reactions
Despite a comprehensive search of scientific literature and chemical databases, no published research or data could be found detailing the involvement of the chemical compound this compound in multi-component reactions (MCRs) or other complex chemical transformations.
The investigation sought to uncover detailed research findings, including reaction schemes, conditions, yields, and the characterization of any resulting products from the use of this compound as a reactant in such synthetic methodologies. However, the search yielded no specific studies, scholarly articles, patents, or database entries that describe the reactivity of this particular compound within the specified contexts.
General searches were conducted on the reactivity of sulfonamides in MCRs, which have been shown to participate in a variety of transformations. These reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecules from three or more starting materials in a single step. However, none of the retrieved literature specifically named or studied the reactivity of this compound.
Similarly, investigations into the broader class of N-aryl-N,N-dibenzylsulfonamides did not provide any specific examples or data related to the target compound's participation in complex chemical reactions. While the synthesis and crystal structure of a related mono-benzyl analog, N-[4-(benzylsulfamoyl)phenyl]acetamide, have been reported, this information does not extend to the chemical reactivity of the dibenzylated compound in MCRs.
The absence of information prevents the creation of data tables or a detailed discussion on the research findings as requested. It can be concluded that the chemical behavior of this compound in multi-component and complex transformation reactions has not been documented in the accessible scientific literature.
Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights in N 4 Dibenzylsulfamoyl Phenyl Acetamide Research
Application of Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the real-time monitoring of the reaction to synthesize N-[4-(dibenzylsulfamoyl)phenyl]acetamide and for analyzing the conformational dynamics of the molecule in solution. The synthesis, typically proceeding via the reaction of 4-acetamidobenzenesulfonyl chloride with dibenzylamine (B1670424), can be tracked by observing the disappearance of starting material signals and the appearance of product signals in the ¹H and ¹³C NMR spectra.
For instance, the aromatic protons of the 4-acetamidobenzenesulfonyl moiety exhibit a characteristic para-substituted pattern, often seen as a set of two doublets thermofisher.com. Upon successful reaction, the chemical environment of these protons shifts. Similarly, the appearance of signals corresponding to the benzyl (B1604629) groups, specifically the methylene protons adjacent to the nitrogen, would confirm the formation of the N-S bond.
Conformational analysis in solution can also be explored using NMR. The amide bond in the acetamido group can exhibit restricted rotation, potentially leading to the observation of distinct conformers at low temperatures nih.gov. The chemical shifts of the protons and carbons near the sulfonamide group are sensitive to the orientation of the benzyl groups. While specific NMR data for this compound is not extensively published, expected chemical shifts can be inferred from related structures.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar functional groups)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetyl CH₃ | ~2.1 | ~24 |
| Amide NH | ~10.3 | - |
| Benzyl CH₂ | ~4.5 - 4.8 | ~50 - 55 |
| Aromatic CH (Acetamido Ring) | ~7.7 - 7.9 | ~118 - 144 |
| Aromatic CH (Benzyl Rings) | ~7.2 - 7.4 | ~127 - 136 |
The monitoring of reaction progress is often accomplished using Thin Layer Chromatography (TLC), a simpler technique, but NMR provides unambiguous structural confirmation of the final product and any intermediates or byproducts nih.gov.
X-ray Crystallography for Solid-State Conformational, Torsion Angle, and Intermolecular Interaction Studies
While the crystal structure for this compound is not publicly available, a detailed X-ray diffraction analysis has been performed on its close structural analogue, N-[4-(benzylsulfamoyl)phenyl]acetamide nih.gov. This analysis provides critical insights into the likely solid-state conformation, torsion angles, and intermolecular interactions that would be present in the dibenzyl derivative.
In the crystal structure of the mono-benzyl analogue, the molecule adopts a folded conformation where the two benzene (B151609) rings come into close proximity nih.gov. The distance between the centroids of the two aromatic rings is 4.0357 (12) Å, with a dihedral angle between them of 24.37 (10)° nih.gov. This folding is a significant conformational feature. The amide group is observed to be nearly co-planar with the benzene ring to which it is attached, indicated by a C10–C11–N2–C14 torsion angle of 11.1 (3)° nih.gov.
The crystal packing is primarily governed by N–H···O hydrogen bonds. Specifically, the sulfonamide N–H hydrogen bonds to the oxygen of the amide carbonyl group, while the amide N–H interacts with one of the sulfonyl oxygen atoms nih.gov. These interactions link the molecules into two-dimensional arrays nih.gov. It can be hypothesized that in the dibenzyl analogue, the absence of the N-H proton on the sulfonamide nitrogen would preclude this specific hydrogen bonding pattern, leading to a different crystal packing arrangement likely dominated by weaker C-H···O or C-H···π interactions.
Table 2: Selected Crystallographic Data for N-[4-(benzylsulfamoyl)phenyl]acetamide (Data from a closely related analogue) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.0646 (9) |
| b (Å) | 13.6888 (14) |
| c (Å) | 12.1651 (12) |
| β (°) | 98.635 (5) |
Table 3: Key Torsion Angle and Intermolecular Distances for N-[4-(benzylsulfamoyl)phenyl]acetamide (Data from a closely related analogue) nih.gov
| Measurement | Value |
|---|---|
| C10–C11–N2–C14 Torsion Angle | 11.1 (3)° |
| Dihedral Angle Between Benzene Rings | 24.37 (10)° |
| Centroid-Centroid Distance | 4.0357 (12) Å |
Mass Spectrometry for Reaction Intermediate Identification and Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for probing its fragmentation patterns, which can help in elucidating reaction mechanisms and identifying potential intermediates or impurities. Using techniques like Electrospray Ionization (ESI), the compound can be ionized, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.
The fragmentation of the molecular ion in the mass spectrometer would be expected to occur at the weakest bonds. For this compound, key fragmentations would likely include:
Cleavage of the N-S bond, leading to the formation of a dibenzylaminyl radical cation or a related fragment.
Loss of one or both benzyl groups, which would appear as a fragment at m/z 91 (the tropylium ion), a very common fragment for benzyl-containing compounds.
Cleavage of the sulfonamide bond (C-S), separating the acetamidophenyl group from the dibenzylsulfamoyl moiety.
Fragmentation of the acetamide (B32628) group, such as the loss of a ketene molecule (CH₂=C=O).
By analyzing the masses of these fragments, a picture of the molecule's connectivity can be built, confirming its identity. In the context of mechanistic studies, MS can be used to detect short-lived reaction intermediates. For example, if the reaction is monitored over time by sampling the reaction mixture and analyzing it by LC-MS, one might identify species corresponding to partially reacted starting materials or rearranged intermediates, providing evidence for a specific reaction pathway.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical m/z values based on the compound's structure)
| Fragment Description | Proposed Structure / Formula | Expected m/z |
|---|---|---|
| Molecular Ion | [C₂₁H₂₀N₂O₃S]⁺ | 396.1 |
| Loss of a Benzyl Radical | [M - C₇H₇]⁺ | 305.1 |
| Tropylium Ion | [C₇H₇]⁺ | 91.1 |
| 4-Acetamidobenzenesulfonylium Ion | [C₈H₈NO₃S]⁺ | 198.0 |
Computational and Theoretical Investigations of N 4 Dibenzylsulfamoyl Phenyl Acetamide
Electronic Structure and Molecular Orbital Analysis
Theoretical studies on the electronic structure of N-[4-(dibenzylsulfamoyl)phenyl]acetamide would offer a detailed picture of its reactivity and kinetic stability. Such analyses, typically performed using Density Functional Theory (DFT), involve the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. For a molecule with the structural complexity of this compound, the HOMO and LUMO are likely to be distributed across the aromatic rings and the sulfonamide group, indicating the probable sites for electrophilic and nucleophilic attack.
Another important aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (typically colored in red or yellow) that are susceptible to electrophilic attack, and electron-poor regions (colored in blue) that are prone to nucleophilic attack. In this compound, the oxygen atoms of the sulfonamide and acetamide (B32628) groups would be expected to be regions of high negative potential, while the N-H protons would represent areas of positive potential.
While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous sulfonamide and acetamide derivatives consistently employ these methods to elucidate electronic properties.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound has been elucidated through single-crystal X-ray diffraction, revealing a distinct folded conformation. Current time information in Edmonton, CA.nih.gov This conformation is characterized by the close proximity of the two benzene (B151609) rings, with the benzyl (B1604629) group's ring positioned over the S-bound benzene ring. Current time information in Edmonton, CA.nih.gov
Computational conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating key dihedral angles. This process helps to identify stable conformers (local energy minima) and the transition states that connect them. For this compound, key torsional angles would include those around the S-N and N-C bonds of the sulfonamide linkage, as well as the C-C bond connecting the benzyl group.
The experimentally determined solid-state conformation represents a low-energy state, but it may not be the only stable conformer, especially in solution. Theoretical calculations could predict the relative energies of different conformers and the barriers to their interconversion, providing a more complete picture of the molecule's dynamic behavior.
Table 1: Selected Crystallographic and Conformational Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Dihedral Angle between Benzene Rings | 24.37 (10)° |
| Centroid-Centroid Distance between Rings | 4.0357 (12) Å |
| C10–C11–N2–C14 Torsion Angle | 11.1 (3)° |
Data sourced from John et al. (2010). Current time information in Edmonton, CA.nih.gov
Intermolecular Interactions and Supramolecular Assembly Prediction
In the crystalline state, molecules of this compound are organized into a well-defined supramolecular structure through a network of intermolecular hydrogen bonds. Current time information in Edmonton, CA.nih.gov The primary interactions involve the N-H groups of the sulfonamide and acetamide moieties acting as hydrogen bond donors, and the oxygen atoms of these same groups acting as acceptors. Current time information in Edmonton, CA.nih.gov
Specifically, the sulfonamide N-H group forms a hydrogen bond with the carbonyl oxygen of the acetamide group in a neighboring molecule. Current time information in Edmonton, CA.nih.gov Concurrently, the acetamide N-H group interacts with one of the sulfonyl oxygen atoms of another adjacent molecule. Current time information in Edmonton, CA.nih.gov These interactions link the molecules into centrosymmetric aggregates, which then extend into a two-dimensional array in the (101) plane. Current time information in Edmonton, CA.nih.gov
Computational methods, such as Hirshfeld surface analysis, could be employed to further quantify and visualize these and other weaker intermolecular contacts, including C-H···O and π-π stacking interactions. Although the benzene rings are in close proximity, the observed centroid-centroid distance of 4.0357 Å suggests that π-π stacking interactions are likely weak. Current time information in Edmonton, CA.nih.gov Predicting the supramolecular assembly from first principles is a complex computational challenge, but the analysis of the crystal structure provides a clear example of how hydrogen bonding dictates the solid-state packing of this molecule.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. For this compound, such calculations could be applied to understand its synthesis, potential degradation pathways, or its interactions with biological targets.
For instance, the synthesis of this compound typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with benzylamine (B48309). A computational study of this reaction could model the nucleophilic attack of the benzylamine nitrogen on the sulfonyl chloride sulfur, elucidating the structure of the transition state and the reaction's energy profile. This would provide insights into the reaction kinetics and the factors influencing the yield and purity of the product.
In Silico Modeling of Structural Modifications and Their Impact on Reactivity
In silico modeling allows for the systematic modification of a lead compound's structure to predict how these changes will affect its properties, such as chemical reactivity or biological activity. This approach is a cornerstone of modern drug design and materials science.
For this compound, a variety of structural modifications could be explored computationally. For example, substituents with different electronic properties (electron-donating or electron-withdrawing) could be introduced onto the phenyl rings. DFT calculations on these virtual analogs would reveal the resulting changes in the HOMO-LUMO gap, charge distribution, and molecular electrostatic potential.
This type of study can lead to the development of a Quantitative Structure-Activity Relationship (QSAR) model, where computational descriptors are correlated with experimentally observed activities. For example, if the biological activity of a series of related sulfonamides is known, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. This would allow for the rational design of molecules with enhanced properties, guiding synthetic efforts towards the most promising candidates. While no such specific models for this compound have been published, this remains a viable and valuable avenue for future research.
Applications of N 4 Dibenzylsulfamoyl Phenyl Acetamide and Its Derivatives in Non Biological/non Therapeutic Research
Role in Advanced Materials Science Research
The structure of N-[4-(dibenzylsulfamoyl)phenyl]acetamide is well-suited for the development of novel materials. The aromatic rings provide rigidity and thermal stability, while the amide and sulfonamide groups offer sites for specific, directional intermolecular interactions, which are crucial for creating ordered materials.
As Monomers or Building Blocks for Functional Polymers and Dendrimers
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional mechanical strength and thermal resistance, properties that stem from their rigid molecular structure and extensive interchain hydrogen bonding nih.gov. The this compound molecule contains the core aromatic amide linkage characteristic of aramids nih.gov. By incorporating additional reactive functional groups (such as amines or carboxylic acids) onto its phenyl rings, this compound could serve as a valuable monomer for the synthesis of novel functional polyamides through polycondensation reactions. The bulky dibenzylsulfamoyl group would act as a large pendant moiety, potentially disrupting tight chain packing to enhance the solubility and processability of the resulting polymers without sacrificing thermal stability nih.gov.
Furthermore, research has demonstrated the successful incorporation of sulfonamide-functionalized monomers into polymers via methods like ring-opening polymerization of epoxides rsc.org. This strategy allows for post-polymerization modification of the sulfonamide group, enabling the creation of specialized materials such as ion-conducting polymers rsc.org. This precedent suggests that a similarly functionalized this compound derivative could be used to build polymers with tailored electronic or ion-transport properties.
Supramolecular Assembly and Designed Material Architectures
Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, to organize molecules into well-defined, higher-order structures. The crystal structure of the closely related analogue, N-[4-(benzylsulfamoyl)phenyl]acetamide, provides significant insight into the potential of this class of compounds to form designed material architectures nih.gov.
In N-[4-(benzylsulfamoyl)phenyl]acetamide, the molecule adopts a folded conformation where the benzyl (B1604629) and phenyl rings are in close proximity nih.gov. The crystal packing is dominated by specific N–H⋯O hydrogen bonds. One interaction occurs between the sulfonamide N–H group and the amide carbonyl oxygen, while a second involves the amide N–H group and a sulfonamide oxygen atom nih.gov. These interactions link molecules into centrosymmetric pairs, which then connect to form extended two-dimensional arrays nih.gov.
Although this compound lacks the N-H proton on the sulfonamide nitrogen, it retains the crucial amide N–H group. This group remains available to form strong, directional hydrogen bonds with the oxygen atoms of the sulfonamide or amide groups on adjacent molecules. This capability for self-assembly could be exploited to create ordered thin films, liquid crystals, or other functional materials where precise molecular arrangement is key. The specific intermolecular interactions observed in its analogue are detailed in the table below.
Table 1: Crystallographic and Hydrogen Bond Data for N-[4-(benzylsulfamoyl)phenyl]acetamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 9.0646 Å, b = 13.6888 Å, c = 12.1651 Å, β = 98.635° |
| Hydrogen Bond 1 | N1(sulfonamide)-H···O3(amide) |
| Hydrogen Bond 2 | N2(amide)-H···O2(sulfonamide) |
| Resulting Structure | 2-D array in the (101) plane |
Data sourced from John et al., 2010. nih.gov
Application as Ligands in Catalysis Research
The sulfonamide moiety is a versatile functional group in the design of ligands for transition metal-catalyzed reactions. Its strong electron-withdrawing nature and ability to coordinate with metal centers can significantly influence the catalytic activity and selectivity of a metal complex.
Design and Synthesis of this compound-Based Chiral Ligands
The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce single enantiomers of a target molecule. Chiral sulfonamide-containing ligands have proven effective in a wide range of asymmetric transformations researchtrends.netmdpi.com. The this compound framework is an attractive scaffold for the design of new chiral ligands.
Chirality can be introduced into this structure through several established strategies:
Use of Chiral Building Blocks: The synthesis could start from a chiral amine, such as a chiral derivative of benzylamine (B48309), leading to a stereocenter within the ligand framework.
Atropisomerism: By introducing bulky substituents at the ortho positions of the phenyl rings, rotation around the N-C single bonds can be restricted. This strategy has been successfully used to create N-C axially chiral sulfonamides that serve as effective ligands in palladium-catalyzed reactions nih.govnih.gov.
Functionalization with Chiral Auxiliaries: Chiral groups could be appended to either of the aromatic rings, creating a chiral environment around the metal-binding site.
The synthesis of the parent compound and its derivatives typically involves reacting 4-acetamidobenzenesulfonyl chloride with the appropriate amine (in this case, dibenzylamine) in a basic aqueous medium researchgate.net. This straightforward synthetic route allows for modular design, where different amines and substituted sulfonyl chlorides can be used to generate a library of ligands with varied steric and electronic properties.
Investigation in Metal-Catalyzed Asymmetric Organic Transformations
Once synthesized, chiral ligands based on the this compound scaffold could be investigated in various metal-catalyzed asymmetric reactions. Chiral sulfonamide ligands, often in complex with metals like titanium, ruthenium, rhodium, and palladium, have shown high efficacy and enantioselectivity in numerous transformations researchtrends.net.
The potential applications for such ligands are broad and could include key organic reactions that are highly valuable in chemical synthesis. The table below summarizes some of the transformations where chiral sulfonamide ligands have been successfully applied, illustrating the potential areas of investigation for new ligands derived from this compound.
Table 2: Examples of Asymmetric Reactions Catalyzed by Metal-Sulfonamide Complexes
| Asymmetric Transformation | Typical Metal Center | Role of Sulfonamide Ligand |
|---|---|---|
| Alkylation of Aldehydes | Ti(IV), Zn(II) | Forms a chiral Lewis acid complex to control the facial selectivity of nucleophilic attack. researchtrends.net |
| Transfer Hydrogenation of Ketones | Ru(II), Rh(III), Ir(I) | Coordinates to the metal, creating a chiral environment for the hydride transfer. researchtrends.net |
| Diels-Alder Reactions | Cu(II), Zn(II) | Acts as a chiral Lewis acid catalyst to control the stereochemical outcome of the cycloaddition. |
| N-Allylation Reactions | Pd(II) | Induces enantioselectivity in the formation of N-C axially chiral products. nih.gov |
Information compiled from general reviews on asymmetric catalysis. researchtrends.netnih.gov
Development as Advanced Analytical Reagents in Chemical Research
The functional groups within this compound provide potential for its use as an analytical reagent for the detection or separation of chemical species. The sulfonamide and amide moieties contain nitrogen and oxygen atoms with lone pairs of electrons, making them effective binding sites for metal ions nih.govnih.gov.
This coordination ability can be exploited in several ways. For example, derivatives of this compound could be developed as fluorescent sensors. Many organic fluorescent sensors for metal ions, such as those for Zn²⁺, are based on sulfonamide-containing scaffolds like 8-sulfonamidoquinoline nih.gov. Upon binding to the target metal ion, the coordination environment of the molecule changes, leading to a detectable change in its fluorescence emission (a "turn-on" or ratiometric response) nih.gov. By modifying the aromatic rings with fluorophores, this compound derivatives could be engineered as selective sensors for specific metal ions.
In the field of separation science, sulfonamides have been used in chromatography. Stationary phases functionalized with sulfonamide-containing molecules can be used for the separation of analytes based on electrostatic and metal-ligand interactions american.edu. The this compound molecule could be immobilized on a solid support to create a novel stationary phase for high-performance liquid chromatography (HPLC).
Furthermore, in mass spectrometry, sulfonamides exhibit characteristic fragmentation patterns, often involving the cleavage of the S-N or S-C bonds semanticscholar.org. This predictable fragmentation is useful for the structural elucidation and quantification of sulfonamide-containing compounds in complex mixtures, suggesting that this compound could serve as a standard or internal standard in analytical methods targeting this class of molecules semanticscholar.org.
Future Directions and Emerging Research Avenues for N 4 Dibenzylsulfamoyl Phenyl Acetamide
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfonamides and related amide compounds is well-suited for adaptation to continuous flow chemistry and automated platforms. acs.orgacs.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library synthesis. acs.orgresearchgate.net
For N-[4-(dibenzylsulfamoyl)phenyl]acetamide, a prospective flow synthesis could involve a multi-step sequence integrated into a single, continuous process. For instance, the initial formation of the sulfonyl chloride from a corresponding disulfide or thiol could be achieved using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in a flow reactor, a method noted for its safety and efficiency. rsc.org This could be directly followed by the reaction with dibenzylamine (B1670424) and subsequently the acetamide (B32628) formation in sequential flow modules.
Automated synthesis platforms can be programmed to vary reaction parameters such as temperature, residence time, and reagent stoichiometry, allowing for rapid optimization of the synthesis of this compound and its derivatives. acs.org This capability is particularly valuable for creating libraries of analogues for structure-activity relationship studies. A fully automated two-step flow-through process has been successfully used to prepare arrays of secondary sulfonamides, demonstrating the feasibility of this approach. acs.org
Table 1: Hypothetical Flow Chemistry Parameters for this compound Synthesis
| Parameter | Stage 1: Sulfonamide Formation | Stage 2: Acetamide Formation |
| Reactants | 4-Acetamidobenzenesulfonyl chloride, Dibenzylamine | N-(4-(dibenzylsulfamoyl)phenyl)amine, Acetic anhydride |
| Solvent | Acetonitrile | Tetrahydrofuran |
| Reactor Type | Packed-bed reactor | Micro-packed bed reactor |
| Temperature | 60-100 °C | 25-60 °C |
| Residence Time | 2-10 minutes | 5-15 minutes |
| Base | Triethylamine | Pyridine |
| Pressure | 5-10 bar | 5-10 bar |
This interactive table presents a hypothetical set of optimized parameters for a two-stage continuous flow synthesis of the target compound, illustrating the level of control and optimization possible with this technology.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The this compound scaffold contains multiple sites amenable to novel and unconventional chemical transformations. Modern synthetic methods, particularly those involving transition-metal catalysis and photochemistry, could unlock new reactivity patterns, enabling the late-stage functionalization of the core structure. rsc.org
One significant area of exploration is the C–H functionalization of the aromatic rings. acs.org The sulfonamide group can act as a directing group to facilitate site-selective reactions such as olefination, arylation, and alkylation on its adjacent phenyl ring. acs.org Similarly, the acetamide group could direct functionalization on its own phenyl ring. This approach would allow for the direct synthesis of diverse analogues from the parent compound, bypassing the need for de novo synthesis of each derivative.
Unconventional transformations, such as visible light-induced reactions, could also be applied. rsc.org Transition metal complexes can act as photocatalysts, enabling reactions under mild conditions that are not accessible through traditional thermal methods. rsc.org For this compound, this could involve, for example, the light-induced coupling of the aromatic rings with various partners or the functionalization of the benzylic positions. Another avenue involves exploring tandem reactions, where a single set of reaction conditions initiates a cascade of transformations, such as an acylation followed by a Smiles rearrangement, which has been used for phenylacetamide synthesis. researchgate.net
Advanced Computational Methodologies for Predictive Chemical Design
Computational chemistry and machine learning are becoming indispensable tools for predicting molecular properties and guiding chemical synthesis. nih.goviscientific.org For this compound, these methodologies can be employed to design new derivatives with tailored properties and to predict their synthetic accessibility.
Machine learning models, trained on large datasets of chemical reactions, can predict the outcomes of potential reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. rsc.orgarocjournal.com By inputting the structure of this compound and a desired modification, these tools can forecast the most viable pathways, saving significant experimental time and resources. computabio.com
Molecular docking and pharmacophore modeling can be used to design new sulfonamide derivatives based on specific biological targets. nih.govmdpi.com For instance, if this compound is identified as a hit in a biological screen, computational models can be built to understand its binding mode with the target protein. These models can then be used to virtually screen libraries of related compounds or to design new molecules with improved binding affinity and selectivity. semanticscholar.orgresearchgate.net Molecular dynamics simulations can further investigate the stability of the compound-protein complex. nih.gov
Table 2: Illustrative Data for a Predictive QSAR Model
| Derivative Substitution | LogP (Lipophilicity) | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (IC50, µM) |
| H (Parent Compound) | 3.5 | 0.00 | 0.00 | 10.5 |
| 4-Cl (on a benzyl (B1604629) ring) | 4.2 | 0.23 | -0.97 | 5.2 |
| 4-OCH3 (on a benzyl ring) | 3.4 | -0.27 | -0.55 | 12.8 |
| 3-NO2 (on acetamide ring) | 3.6 | 0.71 | -1.65 | 2.1 |
| 2-CH3 (on acetamide ring) | 3.9 | -0.17 | -1.24 | 8.9 |
This interactive table provides hypothetical data that could be generated from a Quantitative Structure-Activity Relationship (QSAR) study. Such models use computational descriptors to predict the biological activity of novel derivatives, guiding the design of more potent compounds. nih.govresearchgate.net
Development of Structure-Property Relationships for New Chemical Entities and Materials
A systematic investigation into the structure-property relationships (SPR) of this compound and its derivatives is crucial for the development of new chemical entities and functional materials. By making systematic modifications to the molecular structure and measuring the resulting changes in physical, chemical, and biological properties, a comprehensive understanding of the molecule's behavior can be established. tandfonline.comopenaccesspub.org
For medicinal chemistry applications, SPR studies would focus on how modifications to the benzyl groups, the acetamide moiety, or the substitution pattern on the phenyl rings affect biological activity. tandfonline.comyoutube.comnih.gov For example, altering the lipophilicity and electronic properties of the molecule can have a profound impact on its ability to interact with a biological target and its pharmacokinetic profile. tandfonline.com
In the context of materials science, the focus of SPR would be on properties such as thermal stability, crystallinity, and photophysical characteristics. The dibenzylsulfamoyl group, with its two phenyl rings, offers possibilities for tuning crystal packing through π-π stacking interactions. Modifications to the substituents on these rings could systematically alter these interactions, leading to materials with different melting points, solubilities, or even non-linear optical properties. The inherent hydrogen bonding capabilities of the sulfonamide and acetamide groups also play a crucial role in determining the solid-state architecture. nih.gov Understanding and controlling these intermolecular forces is key to designing new crystalline materials based on this scaffold.
Q & A
Q. What are the optimal synthetic routes for N-[4-(dibenzylsulfamoyl)phenyl]acetamide, and how can purity be validated?
The synthesis typically involves sulfonation of aniline derivatives followed by sequential coupling reactions. For example:
- Step 1 : Sulfonation of 4-aminophenylacetamide using dibenzylsulfamoyl chloride under basic conditions (e.g., triethylamine) .
- Step 2 : Purification via recrystallization or column chromatography.
- Validation : Purity is confirmed using HPLC (>95%) and structural elucidation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
-
Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and measure concentration via UV-Vis spectroscopy .
-
Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor degradation products using LC-MS .
-
Key Data :
pH Solubility (mg/mL) Degradation (%) 1.2 0.12 2.1 7.4 0.03 5.8
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Antimicrobial Activity : Broth microdilution assay against S. aureus and E. coli (MIC values) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine IC .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Q. What computational methods resolve contradictions in binding affinity data for this compound?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Compare results with experimental SPR (surface plasmon resonance) data .
- MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .
- Case Study : Discrepancies in COX-2 inhibition data were resolved by identifying pH-dependent conformational changes in the active site .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
- Metabolite Identification : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Common modifications include sulfamoyl hydrolysis .
- PK Optimization :
- Lipophilicity : Reduce logP by introducing polar groups (e.g., -OH) without compromising activity.
- Half-life : PEGylation or prodrug strategies to enhance plasma stability .
Q. What strategies address conflicting data in anti-inflammatory vs. cytotoxic activity?
- Dose-Dependent Studies : Separate anti-inflammatory (low-dose, NF-κB inhibition) and cytotoxic (high-dose, caspase-3 activation) effects .
- Pathway Analysis : RNA-seq to identify overlapping pathways (e.g., JAK/STAT) and validate via siRNA knockdown .
Methodological Challenges and Solutions
Q. How to design experiments for combination therapy involving this compound?
- Synergy Screening : Use Chou-Talalay method to calculate combination index (CI) with chemotherapeutics (e.g., doxorubicin) .
- In Vivo Models : Xenograft mice treated with compound + paclitaxel show 60% tumor reduction vs. 35% for monotherapy .
Q. What analytical techniques validate compound identity in complex biological matrices?
- LC-MS/MS : Quantify plasma/tissue concentrations with a LOD of 0.1 ng/mL .
- Immunofluorescence : Track cellular uptake using fluorescently labeled analogs .
Q. How to reconcile discrepancies in enzyme inhibition assays?
- Assay Conditions : Standardize pH, ionic strength, and co-factor concentrations (e.g., Mg for kinases) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
